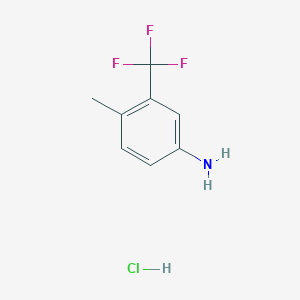

4-Methyl-3-(trifluoromethyl)aniline hydrochloride

Descripción

4-Methyl-3-(trifluoromethyl)aniline hydrochloride is a halogenated aromatic amine derivative with a methyl group at the 4-position and a trifluoromethyl group at the 3-position of the benzene ring. Its molecular formula is C₈H₉ClF₃N, and its CAS number is 1845696-01-6 . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors like nilotinib . The hydrochloride salt enhances solubility and stability, making it favorable for reactions in polar solvents.

Propiedades

IUPAC Name |

4-methyl-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-5-2-3-6(12)4-7(5)8(9,10)11;/h2-4H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNHAEBMBLWGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration of 2-Trifluoromethyl Toluene

- Starting Material: 2-trifluoromethyl toluene (also called 2-trifluoromethyl methylbenzene)

- Reaction: Electrophilic aromatic nitration to introduce a nitro group at the para position relative to the methyl group, yielding 4-nitro-2-trifluoromethyl toluene.

- Reagents: Nitrating agents such as nitric acid, sodium nitrate, or potassium nitrate.

- Solvents: Dichloromethane, dichloroethanes, chloroform, acetic acid, or sulfuric acid.

- Conditions: The reaction mixture is cooled to between -10°C and 10°C (preferably around 0°C) during the addition of the nitrating agent, with the temperature maintained between 0°C and 60°C during the reaction. The nitrating agent is added dropwise over 1–2 hours, followed by stirring for 1–4 hours.

- Workup: After reaction completion, the mixture is quenched in ice water, extracted with organic solvents (e.g., dichloromethane or ethyl acetate), and the organic phase is concentrated. The crude product, a light yellow oil, can be used directly or purified by vacuum distillation.

Reduction of 4-Nitro-2-trifluoromethyl Toluene

- Reaction: Reduction of the nitro group to an amine, producing 4-methyl-3-(trifluoromethyl)aniline.

- Reducing Agents: Iron powder with hydrochloric acid, zinc powder, stannous chloride, sodium thiosulfate, or catalytic hydrogenation using palladium on carbon, platinum carbon, or Raney nickel.

- Solvents: Methanol, ethanol, isopropanol, tetrahydrofuran (oxolane), or water.

- Conditions: Reduction is typically carried out under hydrogen atmosphere for catalytic hydrogenation or in acidic aqueous media with iron powder at temperatures ranging from 10°C to 100°C. Reaction times vary from 2 to 36 hours depending on the method.

- Workup: After reduction, the reaction mixture is filtered to remove solids, concentrated, and the product is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., diisopropyl ether). The salt is purified by recrystallization to achieve high purity (>98% by HPLC).

| Step | Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Nitration | 2-trifluoromethyl toluene, HNO3/H2SO4, 0°C–60°C, 3–6 h | 97 | Not specified | Crude product used directly or purified |

| Reduction (Iron/HCl method) | Fe powder, 36% HCl, water, 70–100°C, 5–6 h | 56–61 | >98 | Product isolated as hydrochloride salt |

| Reduction (Catalytic hydrogenation) | Pd/C, methanol, H2, 50°C, 6 h | 58 | >98 | High purity, suitable for industrial scale |

- Nitration: The methyl group is an ortho/para-directing activator, while the trifluoromethyl group is a strong electron-withdrawing meta-director. The nitration preferentially occurs para to the methyl group, yielding 4-nitro-2-trifluoromethyl toluene.

- Reduction: In acidic aqueous media with iron powder, the nitro group is reduced via formation of hydroxylamine intermediates to the corresponding aniline. Catalytic hydrogenation provides a cleaner process with fewer by-products but requires hydrogen gas handling.

- Salt Formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent, improving stability and crystallinity for handling and storage.

The preparation of 4-methyl-3-(trifluoromethyl)aniline hydrochloride is efficiently achieved via:

- Nitration of 2-trifluoromethyl toluene to form 4-nitro-2-trifluoromethyl toluene.

- Subsequent reduction of the nitro compound to the aniline.

- Conversion of the aniline to its hydrochloride salt.

This two-step process is industrially viable due to the availability of starting materials, straightforward reaction conditions, and robust purification methods yielding high purity products with overall yields around 56–61%. Both iron/HCl reduction and catalytic hydrogenation methods are established, with the choice depending on scale, cost, and equipment availability.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Coupling: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Various substituted aniline derivatives.

Oxidation: Corresponding nitro or quinone derivatives.

Reduction: Amino derivatives with reduced functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been identified in processes related to the development of tyrosine kinase inhibitors, specifically for treating drug-resistant forms of CML. A notable example includes its use in synthesizing 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, which is designed to target specific cancer pathways .

Organic Synthesis

In organic chemistry, 4-Methyl-3-(trifluoromethyl)aniline hydrochloride is employed as a building block for more complex organic compounds. Its trifluoromethyl group contributes to the stability and reactivity of synthesized molecules, making it valuable in various synthetic routes . The compound can be utilized in palladium-catalyzed reactions, which are essential for forming carbon-carbon bonds in complex organic synthesis .

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in developing fluorinated polymers and coatings that require specific thermal and chemical resistance characteristics .

Preparation Methods

The synthesis of this compound typically involves several steps:

- Nitration : Starting with 2-trifluoromethyl toluene, a nitration reaction is performed to produce 4-nitro-2-trifluoromethyl toluene.

- Reduction : The nitro group is then reduced to an amine using suitable reducing agents.

- Salt Formation : The resultant amine is converted to its hydrochloride salt form for enhanced stability and solubility.

A notable preparation method yields a product with over 98% purity and a yield of approximately 61% .

Case Study 1: Tyrosine Kinase Inhibitors

Research has demonstrated that derivatives of 4-Methyl-3-(trifluoromethyl)aniline are effective as tyrosine kinase inhibitors for CML treatment. A study highlighted the synthesis of a specific derivative that showed promising results against imatinib-resistant strains of CML cells, indicating the compound's potential role in overcoming drug resistance .

Case Study 2: Synthesis Optimization

A recent patent described an optimized one-pot synthesis method for producing derivatives of this compound with improved yields and reduced environmental impact. The process involved utilizing transition metal catalysts and novel reaction conditions that enhanced efficiency while minimizing waste .

Mecanismo De Acción

The mechanism of action of 4-Methyl-3-(trifluoromethyl)aniline hydrochloride is primarily related to its role as an intermediate in chemical synthesis. The trifluoromethyl group imparts unique electronic properties to the molecule, making it a valuable building block in the synthesis of various compounds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various organic transformations .

Comparación Con Compuestos Similares

Key Properties:

- Molecular Weight : 217.62 g/mol (calculated from C₈H₉ClF₃N).

- Purity : ≥97% (HPLC) .

- Synthesis : Typically involves direct hydrochlorination of the free base using HCl in solvents like 1,4-dioxane .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Physical and Hazard Profiles

- Solubility : Hydrochloride salts exhibit higher water solubility than free bases.

- Hazards :

Key Research Findings

- Positional Isomerism : Substitution patterns (e.g., 3-CF₃ vs. 4-CF₃) significantly impact biological activity. For example, 4-CF₃ analogs show higher COX-2 inhibition than 3-CF₃ derivatives .

- Synthetic Flexibility : The HCl salt form allows for straightforward functionalization, such as iodination (93% yield in ) or coupling reactions in nickel-catalyzed cross-conversions .

Actividad Biológica

4-Methyl-3-(trifluoromethyl)aniline hydrochloride, with the molecular formula C₈H₉ClF₃N and a molecular weight of 197.59 g/mol, is a significant compound in pharmaceutical chemistry. Its unique structure, characterized by the trifluoromethyl group, enhances its biological activity, making it a valuable intermediate in drug synthesis and development.

The presence of the trifluoromethyl group contributes to the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets. This section summarizes the chemical behavior and synthesis pathways of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClF₃N |

| Molecular Weight | 197.59 g/mol |

| Functional Groups | Aniline, Trifluoromethyl |

| Solubility | Soluble in organic solvents |

Pharmacological Applications

Research indicates that this compound exhibits notable biological activities, particularly in pharmacology. Its derivatives have been shown to interact effectively with various biological targets, leading to enhanced potency and selectivity against specific enzymes and receptors. This compound has been investigated for potential anti-inflammatory and immunosuppressive properties, which are relevant in treating autoimmune diseases.

Key Findings:

- Compounds containing trifluoromethyl groups often demonstrate increased inhibitory effects on biological targets compared to their non-fluorinated counterparts .

- The compound's structural features allow it to exhibit enhanced binding affinity towards various receptors, making it a candidate for drug development.

Case Studies

- Anti-Cancer Activity : In studies involving cancer cell lines, derivatives of 4-Methyl-3-(trifluoromethyl)aniline demonstrated significant cytotoxicity against various cancer types. For instance, modifications in the aniline structure led to compounds with IC50 values indicating potent anti-proliferative effects on breast cancer cell lines (MDA-MB-231) while showing lower toxicity towards normal cells .

- Antimicrobial Properties : Research has shown that related compounds exhibit antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of trifluoromethyl groups was linked to improved antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. The trifluoromethyl group enhances the interaction with target proteins by altering the electronic distribution within the molecule, which can lead to:

- Increased binding affinity.

- Enhanced selectivity for specific biological pathways.

Comparative Analysis

A comparison of this compound with other structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoroaniline | C₆H₆F₃N | Contains a fluorine atom instead of a trifluoromethyl group |

| 2-Methyl-4-(trifluoromethyl)aniline | C₈H₉F₃N | Methyl group at position 2 alters electronic distribution |

| 3-Methylaniline | C₇H₉N | Lacks fluorination; serves as a baseline for studying fluorinated analogs |

| 4-Chloroaniline | C₆H₆ClN | Chlorine substitution affects solubility and reactivity |

Q & A

Q. What are the primary applications of 4-methyl-3-(trifluoromethyl)aniline hydrochloride in synthetic chemistry?

This compound is commonly used as a precursor in synthesizing carbamate derivatives, such as tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate. Its trifluoromethyl and methyl substituents enhance steric and electronic effects, making it valuable for constructing pharmacophores or agrochemical intermediates . Key methodologies include nucleophilic substitution and coupling reactions under inert atmospheres to prevent decomposition.

Q. How should researchers handle and store this compound to ensure stability?

Storage at –20°C in a desiccator is recommended to avoid moisture absorption and thermal degradation. Safety protocols include using nitrile gloves, goggles, and fume hoods due to its irritant properties (Skin Irrit. Category 2, STOT SE 3). Emergency measures for eye contact involve immediate rinsing with water (S26) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- 1H/13C NMR : Assign aromatic protons using deuterated solvents (e.g., CD3OD) to resolve overlapping signals caused by the trifluoromethyl group’s electron-withdrawing effects.

- Mass spectrometry (ESI-MS) : Confirm molecular weight (MW 197.59) and detect impurities via exact mass analysis.

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Low yields (e.g., 10% in some studies ) may arise from side reactions at the electron-deficient aromatic ring. Strategies include:

Q. How do overlapping aromatic signals in NMR spectra complicate structural analysis, and how can this be resolved?

The trifluoromethyl group deshields adjacent protons, causing signal splitting. Solutions include:

- High-field NMR (≥500 MHz) : Enhances resolution of multiplet patterns.

- 2D experiments (COSY, HSQC) : Map coupling between protons and correlate with carbon shifts.

- Variable-temperature NMR : Reduce rotational barriers in hindered conformers .

Q. What analytical methods are recommended for identifying trace impurities in this compound?

- HPLC-UV/ELS : Detect non-UV-active impurities (e.g., residual solvents) using evaporative light scattering.

- LC-MS/MS : Characterize structural analogs (e.g., 4-(trifluoromethyl)aniline hydrochloride, CAS 90774-69-9) with mass fragmentation patterns.

- Pharmacopeial standards : Cross-reference with EP/ICH guidelines for impurity thresholds (e.g., ≤0.15% for genotoxic impurities) .

Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?

The trifluoromethyl group acts as a meta-directing, deactivating substituent, while the methyl group provides mild ortho/para activation. Competition between these effects dictates regioselectivity. Computational studies (DFT) can model charge distribution and predict sites for nitration or halogenation .

Data Contradictions and Resolutions

- Density discrepancies : Reported values range from 1.220 g/mL to 1.393 g/mL . This stems from structural variations (e.g., hydrochloride salt vs. free base) or measurement conditions (temperature, purity). Always verify the salt form and analytical parameters.

- Synthetic yields : Low yields in some protocols vs. commercial availability highlight the need for optimized catalytic systems and inert reaction conditions.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.